4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUMGYYDLINFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The synthesis begins with constructing the 6-ethoxy-2-methylpyrimidine fragment. Ethyl acetoacetate reacts with guanidine carbonate under basic conditions (K₂CO₃, EtOH, reflux, 12 hr) to yield 2-methyl-6-hydroxypyrimidine. Ethoxylation follows via nucleophilic substitution using ethyl bromide (EtBr) in the presence of NaH (THF, 0°C to RT, 6 hr), achieving 85–90% conversion.
Key Reaction Parameters:
| Step | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Guanidine carbonate | EtOH | Reflux | 12 | 78 |
| 2 | EtBr, NaH | THF | 0→25 | 6 | 89 |
Piperazine Substitution
The 4-chloro intermediate (from POCl₃ treatment of 6-ethoxy-2-methylpyrimidine) undergoes nucleophilic aromatic substitution with piperazine. Optimal conditions employ anhydrous DMF as solvent, 80°C for 8 hr, and a 1:1.2 molar ratio of pyrimidine:piperazine, yielding 76% of 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine. Catalytic KI (5 mol%) enhances reaction kinetics by facilitating chloride displacement.
Carboxamide Formation
The final step couples the piperazine intermediate with 2-fluoroaniline via carbodiimide-mediated amidation. EDCI (1.2 eq) and HOBt (0.3 eq) in dichloromethane (DCM, 0°C→RT, 24 hr) achieve 68% yield. Recent optimizations using COMU® as coupling reagent (CH₃CN, 40°C, 6 hr) report improved yields (82%) with reduced epimerization risks.
Industrial-Scale Production Innovations
Continuous Flow Synthesis
To address batch process limitations, industry adopts continuous flow systems for the substitution and amidation steps:
- Substitution Reactor : Tubular design (Ti alloy, 100 mL volume) operates at 5 bar, 110°C, residence time 30 min (90% conversion).
- Amidation Module : Microstructured mixer coupled with temperature-controlled crystallization unit ensures >95% purity post-precipitation.
Purification Strategies
Industrial batches utilize sequential purification:
- Liquid-Liquid Extraction : Remove unreacted aniline using 10% HCl (3× volumes).
- Crystallization : Anti-solvent (n-hexane) addition to DCM solution yields 99.2% pure EMFPC crystals.
- Chromatography : Preparative HPLC (C18 column, MeOH:H₂O:0.1% TFA) resolves diastereomeric impurities (<0.5%).
Analytical Characterization
Critical quality attributes are verified through:
| Technique | Parameters | Key Data Points |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, Ar-H) |
| HPLC-UV | C18, 30:70 MeOH:H₂O, 254 nm | tR = 12.3 min, purity 99.4% |
| HRMS | ESI+, m/z | [M+H]⁺ calc. 359.1742, found 359.1745 |
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the substitution step, achieving 88% yield with 50% reduced solvent consumption compared to conventional heating.
Enzymatic Amidation
Lipase B (Candida antarctica) catalyzes the final amidation in tert-butyl methyl ether (TBME), offering a greener alternative (65% yield, 98% ee). However, scalability remains challenging due to enzyme cost.
Comparative Methodological Analysis
| Parameter | Batch Synthesis | Flow Chemistry | Microwave | Enzymatic |
|---|---|---|---|---|
| Total Yield | 52% | 74% | 68% | 45% |
| Time | 42 hr | 8 hr | 6 hr | 72 hr |
| Purity | 98.5% | 99.1% | 97.8% | 95.2% |
| Scalability | Moderate | High | Low | Limited |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like sodium hydride.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound belongs to a class of piperazine derivatives known for diverse pharmacological activities. It serves as a potential lead compound for developing new drugs targeting various diseases, particularly neurological disorders and cancers .
- Anticancer Activity : Compounds with similar structures have demonstrated inhibitory effects on key kinases involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This suggests that 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide may have potential applications in oncology .
- Antiviral Properties : Pyrimidine derivatives have been explored for antiviral activities. Modifications at specific positions can enhance efficacy against viral targets, indicating that this compound may also show promise in antiviral drug development .
Biological Studies
- Receptor-Ligand Interactions : The compound may be utilized in biological studies to investigate receptor-ligand interactions, providing insights into the mechanisms of action of various biological targets .
- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative disorders. This highlights the potential for this compound to modulate critical signaling pathways in various diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to or derived from this compound:
- Anticancer Studies : Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Neuropharmacological Research : Studies indicate that modifications to the piperazine ring can enhance the interaction with neurotransmitter receptors, suggesting potential applications in treating mood disorders.
- Antiviral Efficacy : Investigations into related compounds have revealed promising antiviral activity against various viral pathogens, supporting further exploration of this compound's potential .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a particular receptor, it might bind to the receptor site, altering its conformation and modulating its activity. The molecular targets could include enzymes, ion channels, or receptors, and the pathways involved might be related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorine Position : In quinazoline derivatives (), shifting fluorine from the ortho (A2: 3-fluorophenyl) to para (A3: 4-fluorophenyl) position increased melting points by ~7°C, suggesting enhanced crystallinity with para substitution .
- Chloro vs. Fluoro : Chloro-substituted analogs (e.g., A4–A6 in ) exhibit higher melting points (~193–200°C) compared to fluoro-substituted counterparts, likely due to stronger intermolecular interactions .
Core Structure Impact: Pyrimidine/pyridine cores (e.g., CPIPC, BCTC) are associated with TRP channel modulation, whereas quinazoline derivatives () are explored for kinase inhibition or antibacterial activity .
Pharmacological Comparisons
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings:
- TRP Channel Modulators : BCTC and CPIPC highlight the role of piperazine-carboxamides in pain pathways. The target compound’s pyrimidine core may confer unique binding kinetics compared to pyridinyl analogs .
- Enzyme Inhibitors : PKM-833 (FAAH) and JNJ compound A (DGAT1) demonstrate the versatility of this scaffold in metabolic and neurological disorders. The ethoxy group in the target compound could modulate enzyme affinity .
Biological Activity
The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.4 g/mol. Its structure features a piperazine ring, an ethoxy-substituted pyrimidine moiety, and a fluorophenyl group, which may influence its pharmacological properties.
Biological Activity Overview
Research suggests that this compound may exhibit various biological activities, including:
- Anticancer Activity : Similar compounds with pyrimidine scaffolds have shown inhibitory effects on kinases involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) . The ability to inhibit such targets indicates potential applications in oncology.
- Antiviral Properties : Heterocyclic compounds like pyrimidines have been explored for their antiviral activities. Studies on related structures indicate that modifications at specific positions can enhance their efficacy against viral targets .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating signaling pathways critical in various diseases. For instance, its structural analogs have been investigated for their inhibitory effects on monoamine oxidase (MAO), which plays a role in neurodegenerative disorders .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The presence of the fluorine atom enhances metabolic stability and binding affinity compared to other halogens, making it a promising candidate for drug development .
- Target Interaction : The compound likely binds to active sites of target proteins, inhibiting their function and thereby influencing cellular processes. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of neurotransmitter levels in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to or derived from this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
